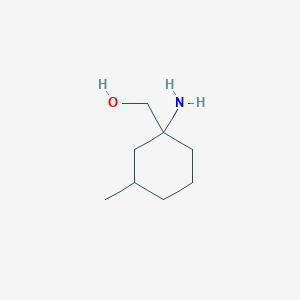

(1-氨基-3-甲基环己基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

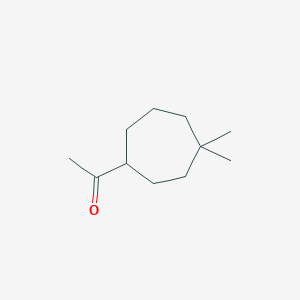

“(1-Amino-3-methylcyclohexyl)methanol” is a chemical compound . It contains a total of 27 bonds; 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The molecule contains a total of 27 atoms. There are 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Synthesis Analysis

The synthesis of methanol, which is a component of “(1-Amino-3-methylcyclohexyl)methanol”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . Another study provides a concise review of catalytic synthesis of methanol from synthesis gas .Molecular Structure Analysis

The molecular structure of “(1-Amino-3-methylcyclohexyl)methanol” includes a six-membered cyclohexane ring with a methyl group and an amino group attached to it. Additionally, a methanol group is also attached to the cyclohexane ring .科学研究应用

合成方法和催化剂开发:

- Li 等人(2012 年)的一项研究开发了一种使用甲醇作为甲基化剂对芳香伯胺进行直接 N-单甲基化的方法。由于催化剂负载量低、底物范围广和选择性好,该方法对环境友好 (Li 等人,2012 年)。

- Sarki 等人(2021 年)报告了一种使用甲醇和 RuCl3.xH2O 作为催化剂选择性 N-甲基化胺的清洁且具有成本竞争力的方法。该方法以其在合成文拉法辛和丙咪嗪等药物制剂中的应用而著称 (Sarki 等人,2021 年)。

生物转化和甲醇利用:

- Whitaker 等人(2017 年)探索了使用工程化大肠杆菌将甲醇生物转化为化学品和燃料。这项研究证明了甲醇作为生产特种化学品的底物的潜力 (Whitaker 等人,2017 年)。

- Schrader 等人(2009 年)回顾了甲基营养细菌在基于甲醇作为替代碳源的生物过程开发中的潜力。这突出了甲醇基生物技术的经济竞争力 (Schrader 等人,2009 年)。

化学品生产和应用:

- Dalena 等人(2018 年)概述了甲醇的应用,包括其作为复杂化学结构的构建块和清洁燃料的用途。CO2 转化为甲醇也被强调为一种减少 CO2 排放的方法 (Dalena 等人,2018 年)。

创新化学合成:

- Mitsumoto 等人(2004 年)合成了新型的 1,6-甲环十一并[b]嘧啶并[5,4-d]吡咯-12,14-二酮衍生物,证明了某些化合物在自动循环过程中的氧化功能。在光照条件下,这一过程得到增强 (Mitsumoto 等人,2004 年)。

分析技术和甲醇分析:

- Santos 等人(2017 年)描述了一种用于分析甲醇在乙醇存在下的混合电泳装置,展示了传统色谱方法的替代方法 (Santos 等人,2017 年)。

作用机制

Target of Action

Similar compounds, such as methanol, are known to interact with various enzymes, including dehydrogenases .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the transfer of a methyl group .

Biochemical Pathways

Methanol is metabolized through the methanol dehydrogenase pathway, where it is converted to formaldehyde . This pathway is crucial for organisms that use methanol as a carbon source .

Pharmacokinetics

Similar compounds, such as methanol, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It’s plausible that the compound could influence cellular processes through its interactions with target enzymes and its potential role in methanol metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-3-methylcyclohexyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with target molecules .

属性

IUPAC Name |

(1-amino-3-methylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPOIYYEEUZISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-3-methylcyclohexyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)

![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)

![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)

![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)